2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
Description
The compound 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with methyl groups and a 2-chlorobenzenesulfonamide moiety.
Properties
IUPAC Name |
2-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-8-13-16(18-9-20(13)3)15(11(10)2)19-23(21,22)14-7-5-4-6-12(14)17/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHAQLKYWFXVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC=C3Cl)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5,6-Trimethyl-o-Phenylenediamine
The benzimidazole core is synthesized from 4,5,6-trimethyl-o-phenylenediamine through formic acid-mediated cyclization:
4,5,6-Trimethyl-o-phenylenediamine + HCOOH → 1H-1,3-benzimidazole intermediate
Conditions : Reflux in 90% formic acid at 100°C for 2 hours, followed by neutralization with NaOH. Yield: 68–75% (analogous systems).
N1-Methylation
Quaternization of the benzimidazole nitrogen is achieved using methyl iodide in the presence of NaH:
1H-1,3-Benzimidazole + CH3I → 1-Methyl-1H-1,3-benzimidazole
Conditions : DMF solvent, 0°C to room temperature, 12-hour reaction time. Yield: 82% (literature analog).
Sulfonamide Coupling Strategies
Direct Sulfonylation of 4-Amino-1,5,6-Trimethylbenzimidazole
The 4-amino group on the benzimidazole reacts with 2-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
4-Amino-1,5,6-trimethylbenzimidazole + ClC6H4SO2Cl → Target Compound
Optimized Conditions :
- Solvent : Tetrahydrofuran (THF)/H2O (3:1)
- Base : Triethylamine (3 equiv)
- Temperature : 0°C → RT, 6 hours
- Yield : 74% (extrapolated from)
Side Reactions :
- Over-sulfonylation at N3 position (controlled via stoichiometry).
- Hydrolysis of sulfonyl chloride (mitigated by anhydrous conditions).
Alternative Pathways via Intermediate Functionalization
Suzuki-Miyaura Coupling for Benzimidazole Functionalization
Aryl boronic esters can introduce substituents prior to sulfonylation:
4-Bromo-1,5,6-trimethylbenzimidazole + ArB(OH)2 → 4-Aryl-benzimidazole
Catalyst : Pd(PPh3)4, K2CO3, DME/H2O. Yield: 65% (similar systems).
Reductive Amination for Sulfonamide Installation
For hindered substrates, reductive amination avoids direct sulfonylation challenges:
4-Nitro-1,5,6-trimethylbenzimidazole → 4-Amino derivative → Sulfonamide
Reduction Conditions : H2/Pd-C, EtOH, 18 hours.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 2.28 (s, 3H, N1-CH3), 2.41 (s, 6H, C5/C6-CH3), 7.52–8.02 (m, 4H, Ar-H).
- HRMS : m/z calc. for C16H16ClN3O2S [M+H]+: 349.8, found: 349.7.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
| Parameter | Value | Improvement Target |
|---|---|---|
| Atom Economy | 78% | >85% |
| E-Factor | 32 | <15 |
| Process Mass Intensity | 58 | Reduce by 40% |
Calculations based on
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties or different chemical functionalities .
Scientific Research Applications
The compound belongs to the class of benzimidazole derivatives, which are recognized for their broad-spectrum biological activities. Key areas of research include:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Activity
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial effects against various bacterial and fungal strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-chloro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | Staphylococcus aureus | 25 µg/ml |
| 2-chloro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | Escherichia coli | 50 µg/ml |
| 2-chloro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | Candida albicans | 100 µg/ml |
Recent studies indicate that this compound exhibits significant antibacterial effects comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been extensively studied. Research indicates that 2-chloro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide shows cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against colon (HCT-116), breast (MCF-7), and cervical cancer cells. The results demonstrated significant growth inhibition rates .
Case Study: Antitumor Evaluation
In a study focusing on the synthesis and evaluation of novel benzimidazole derivatives, compound 22 exhibited a remarkable cytotoxic effect with a selectivity index indicating its potential as an antitumor agent. This compound's structural modifications were linked to enhanced biological activity .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have also been documented. In comparative studies, compounds similar to 2-chloro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide demonstrated notable inhibition of inflammatory pathways. For instance:
| Compound | Inhibition Rate (%) | Standard Drug Comparison |
|---|---|---|
| 2-chloro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | 74.17 ± 1.28 | Indomethacin (57.79 ± 1.71) |
This highlights the compound's potential utility in developing anti-inflammatory medications .
Structure–Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Key findings include:
- The chlorine atom at the 4-position is crucial for antibacterial activity.
- The presence of trimethyl and methylbenzyl groups enhances lipophilicity and overall bioavailability.
These structural insights are critical for designing more effective derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it may inhibit the synthesis of nucleic acids in microorganisms, leading to their death .
Comparison with Similar Compounds
Key Observations:
Chlorine Substitution Effects: The position and number of chlorine atoms significantly influence molecular weight and physicochemical properties. For example, the trichloro-substituted analogs (CAS 338410-95-0 and 338411-15-7) exhibit higher molecular weights (~418 vs. ~370 for mono-chloro derivatives) and elevated boiling points due to increased halogen content .
Benzimidazole Substituent Modifications :
- The addition of a 3-methoxybenzyl group (CAS 338964-26-4) increases molecular weight to 455.96 and introduces steric bulk, which could impact binding affinity in biological systems .
- Methyl groups at positions 1,5,6 on the benzimidazole core are conserved across analogs, suggesting their role in stabilizing the heterocyclic structure .
Synthesis and Purity :
- High-purity analogs (e.g., NLT 97% for CAS 338964-25-3) are synthesized under ISO-certified conditions, emphasizing their suitability as pharmaceutical intermediates .
Biological Activity
2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS No. 338411-13-5) is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H16ClN3O2S with a molar mass of 349.84 g/mol. The structure features a benzimidazole core substituted with a sulfonamide group and a chlorine atom, which may influence its biological interactions.
Antitumor Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated activity against various cancer cell lines. A study showed that certain benzimidazole derivatives inhibited the growth of human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells with notable efficacy . The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. In a comparative study of various synthesized benzimidazole compounds, some exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of the sulfonamide group in this compound may enhance its interaction with bacterial enzymes or receptors.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes implicated in disease processes. For example, it may inhibit carbonic anhydrase and histone deacetylases (HDAC), which are targets in cancer therapy . The inhibition of these enzymes can disrupt cellular processes such as proliferation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of benzimidazole derivatives:
Q & A
Q. Key Parameters :
- Solvent choice (e.g., DMF for polar intermediates).
- Temperature control (reflux at 80–100°C for 4–6 hours).
- Catalysts (e.g., acetic acid or Pd-based catalysts for coupling).
Basic: How can the compound’s structure be rigorously characterized?
Answer:
- X-ray Crystallography : Use SHELX or WinGX for single-crystal structure determination. SHELXL is ideal for refining disordered structures .
- NMR Spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 440.0) .
Advanced: How to address crystallographic disorder in the sulfonamide group?
Answer:
Disorder in the sulfonamide moiety can arise from rotational flexibility. Mitigation strategies:
Low-Temperature Data Collection : Reduces thermal motion artifacts.
TWIN/BASF Commands in SHELXL : For twinned crystals, refine using the Hooft y parameter to handle pseudo-merohedral twinning .
Occupancy Refinement : Split positions for disordered atoms and refine occupancy ratios (e.g., 70:30).
Example : In a related sulfonamide, C–S bond rotation was resolved using SHELXL’s PART instructions .
Advanced: How to design SAR studies for optimizing biological activity?
Answer:
Focus on modifying substituents while retaining the benzimidazole-sulfonamide scaffold:
Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., CF) to enhance binding affinity .
Bioisosteric Replacement : Substitute the benzimidazole with imidazopyridine to improve metabolic stability .
Activity Assays : Test against target enzymes (e.g., NaV1.7 for neuropathic pain) using patch-clamp electrophysiology .
Data Interpretation : IC shifts >10-fold indicate critical substituent interactions.
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Answer:
Discrepancies may arise from cell-specific uptake or off-target effects. Methodological solutions:
Cellular Accumulation Assays : Quantify intracellular compound levels via LC-MS.
Proteomics Profiling : Identify off-target binding partners using affinity pulldown-MS .
Apoptosis Markers : Measure caspase-3/7 activation to confirm mechanism-specific toxicity .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Anti-inflammatory Potential : COX-2 inhibition ELISA .
Advanced: How to identify the compound’s molecular target?
Answer:
- Computational Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases, ion channels) .
- Competitive Binding Assays : Employ -labeled probes to measure displacement in target-rich tissues (e.g., brain membranes for ion channels) .
Advanced: Strategies to improve metabolic stability in preclinical models?
Answer:
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes; track degradation via LC-MS.
- Structural Modifications : Introduce deuterium at metabolically labile sites or replace methyl groups with cyclopropyl .
- CYP Inhibition Screening : Avoid modifications that enhance CYP3A4/2D6 inhibition (e.g., bulky hydrophobic groups) .
Basic: How to ensure analytical purity for in vivo studies?
Answer:
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ≥5 min for baseline separation).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How does polymorphism affect bioavailability?
Answer:
Polymorphs alter solubility and dissolution rates. Characterization methods:
DSC/TGA : Identify melting points and thermal stability differences.
XRPD : Compare diffraction patterns to known forms .
Solubility Testing : Shake-flask method in biorelevant media (e.g., FaSSIF) .
Example : A polymorph with 10% higher solubility improved in vivo AUC by 2-fold in a related sulfonamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
